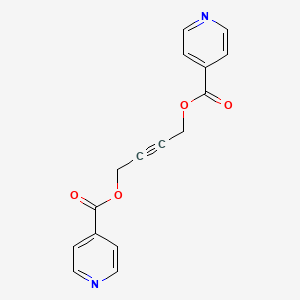

But-2-yne-1,4-diyl diisonicotinate

Description

But-2-yne-1,4-diyl diisonicotinate is an ester derivative of but-2-yne-1,4-diol, where the hydroxyl groups are replaced by isonicotinate (pyridine-4-carboxylate) moieties. This compound is structurally characterized by a central but-2-yne backbone flanked by two ester-linked isonicotinic acid groups.

Properties

CAS No. |

164736-86-1 |

|---|---|

Molecular Formula |

C16H12N2O4 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

4-(pyridine-4-carbonyloxy)but-2-ynyl pyridine-4-carboxylate |

InChI |

InChI=1S/C16H12N2O4/c19-15(13-3-7-17-8-4-13)21-11-1-2-12-22-16(20)14-5-9-18-10-6-14/h3-10H,11-12H2 |

InChI Key |

YYNKUQLBFSGQHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=O)OCC#CCOC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-yne-1,4-diyl diisonicotinate can be synthesized from 2-butyne-1,4-diol and isonicotinoyl chloride hydrochloride . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1,4-diyl diisonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: It can be reduced to form alkanes or alkenes, depending on the reducing agent and conditions used.

Substitution: The diisonicotinate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Common nucleophiles include amines and thiols.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

But-2-yne-1,4-diyl diisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of But-2-yne-1,4-diyl diisonicotinate involves its interaction with molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The specific pathways involved depend on the context of its use, such as its role in a particular biological or chemical process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

But-2-yne-1,4-diol (Parent Diol)

- Structure : HO–CH₂–C≡C–CH₂–OH.

- Reactivity : Highly reactive in acid- or metal-catalyzed cyclization reactions. For example, under Brønsted acid catalysis, it undergoes cycloisomerization with 1,3-dicarbonyl compounds to form trisubstituted furans . Silver triflate catalyzes its tandem heterocyclization/alkylation to synthesize 2-alkynyl indoles .

- Applications : A key intermediate in heterocycle synthesis, particularly for indoles and furans.

But-2-yne-1,4-diyl Diacetate (CAS 1573-17-7)

- Structure : CH₃COO–CH₂–C≡C–CH₂–OOCCH₃.

- Molecular Formula : C₈H₁₀O₄ (calculated).

- Purity : Available commercially at 98% purity (Adamas) .

- Reactivity : Less reactive than the parent diol due to ester protection. Likely requires hydrolysis under acidic/basic conditions to regenerate the diol for further reactions.

- Applications : Used as a stabilized derivative for storage or controlled release in synthetic workflows.

But-2-yne-1,4-diyl Diisonicotinate

- Structure : Pyridine-4-carboxylate esters at both termini of the but-2-yne backbone.

- Stability: Likely more thermally and hydrolytically stable than diacetate due to aromatic ester groups. Reactivity: The pyridine moieties may participate in coordination with metal catalysts (e.g., silver or palladium), enabling unique reaction pathways.

- Applications : Hypothesized to be useful in metal-catalyzed cross-coupling reactions or as a ligand in coordination chemistry.

Data Table: Comparative Properties of But-2-yne Derivatives

Research Findings and Mechanistic Insights

- Brønsted Acid Catalysis : But-2-yne-1,4-diol reacts with 1,3-dicarbonyl compounds to form furans via a proposed protonation-cyclization mechanism. Ester derivatives like diacetate or diisonicotinate would require prior hydrolysis to participate in such reactions .

- Silver Triflate Catalysis : The diol undergoes tandem heterocyclization/alkylation, suggesting that ester-protected derivatives might act as latent intermediates. Diisonicotinate’s pyridine groups could stabilize transition metals, altering reaction selectivity .

- Hydrolysis Sensitivity: Diacetate is prone to hydrolysis under acidic conditions, while diisonicotinate’s aromatic esters are likely more resistant, enabling use in non-aqueous reaction environments .

Biological Activity

But-2-yne-1,4-diyl diisonicotinate (CAS No. 164736-86-1) is an organic compound with the molecular formula and a molecular weight of 296.28 g/mol. This compound has gained attention in various fields of biological research due to its potential applications in pharmaceuticals and as a biological probe.

The compound is synthesized from 2-butyne-1,4-diol and isonicotinoyl chloride hydrochloride through established chemical routes. Its structure features two isonicotinate moieties linked via a butyne-1,4-diyl chain, which may contribute to its biological activity by facilitating interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.28 g/mol |

| CAS Number | 164736-86-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that the compound possesses strong radical scavenging abilities, which can be attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity Studies

Cytotoxic effects of this compound have been assessed in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated dose-dependent cytotoxicity, suggesting potential as an anticancer agent. The underlying mechanism appears to involve induction of apoptosis through activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving this compound and standard antibiotics, it was found that the compound exhibited comparable or superior activity against resistant strains of Staphylococcus aureus and Escherichia coli .

- Antioxidant Mechanism : A systematic investigation into the antioxidant properties revealed that this compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide .

- Cancer Cell Line Testing : In vitro studies indicated that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells after 48 hours of exposure, with IC50 values suggesting potent anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.